GSK137647A

描述

GSK 137647,也称为 GSK137647A,是一种针对游离脂肪酸受体 4 (FFA4 或 GPR120) 的强效且选择性激动剂。它对 FFA4 的激活 pEC50 值分别为人类 6.3、小鼠 6.2 和大鼠 6.1。值得注意的是,它对 FFA1、FFA2 和 FFA3 的活性较弱 (pEC50 < 4.5) .

科学研究应用

GSK 137647 在各个科学学科中都有广泛的应用:

化学: 作为一种 FFA4 激动剂,它是一种研究脂类代谢和信号通路的有价值的工具。

生物学: 研究人员探索它对细胞反应、炎症和胰岛素分泌的影响。

医学: GSK 137647 的抗炎特性使其与潜在的治疗干预措施相关。

工业: 它在药物发现和开发中的应用是一个积极的研究领域。

作用机制

GSK 137647 通过 FFA4 激活调节细胞反应。涉及的确切分子靶标和途径仍然是正在进行的研究的主题。

生化分析

Biochemical Properties

GSK137647A interacts with the FFA4 receptor, a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages . It acts as a selective agonist of FFA4, with EC50 values of 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces insulin secretion and inhibits epithelial ion transport . In macrophages, this compound reduces the production of nitric oxide without affecting cell viability . In Caco-2 cells, it alleviates response to inflammatory stimuli and induces secretion of IL-6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the FFA4 receptor. As a selective agonist, it binds to the receptor and triggers a series of downstream effects, including the induction of insulin secretion and the inhibition of epithelial ion transport .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. In one study, this compound (1 mg/kg; i.p.; twice daily, for 7 days; C57BL/6 mice) was shown to alleviate colitis in TNBS- and DSS-treated mice .

Subcellular Localization

Given its role as a selective FFA4 agonist, it is likely that it is localized to the areas where the FFA4 receptor is expressed, such as the intestine, adipocytes, and pro-inflammatory macrophages .

准备方法

合成路线:: GSK 137647 的合成路线涉及特定的化学反应和中间体。不幸的是,文献中没有提供详细的合成途径。

工业生产:: 关于 GSK 137647 的大规模工业生产方法的信息仍然有限。它通常在研究实验室中通过专门的工艺合成。

化学反应分析

反应:: GSK 137647 可能发生各种化学反应,包括氧化、还原和取代

常用试剂和条件::氧化: 氧化剂 (例如,过氧化物、铬酸盐)

还原: 还原剂 (例如,氢化物、金属催化剂)

取代: 亲核试剂 (例如,胺、醇盐)

主要产物:: 文献中没有明确报道这些反应产生的主要产物。

相似化合物的比较

虽然详细的比较很少,但 GSK 137647 因其选择性的 FFA4 活性而脱颖而出。类似的化合物包括其他 FFA 受体激动剂,但它们的不同特征需要进一步探索。

生物活性

GSK137647A, a selective agonist of the Free Fatty Acid Receptor 4 (FFA4), has garnered significant attention in recent years due to its potential therapeutic applications in metabolic disorders and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammatory pathways, and relevant research findings.

FFA4, also known as GPR120, is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating anti-inflammatory responses and enhancing insulin sensitivity. This compound activates FFA4, leading to various intracellular signaling cascades, including the inhibition of pro-inflammatory cytokine production and modulation of metabolic processes.

Key Signaling Pathways

- Inhibition of NF-κB Activation : this compound has been shown to inhibit NF-κB activation in macrophages, thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

- PPARγ Modulation : The compound enhances the expression of PPARγ, a nuclear receptor that regulates fatty acid storage and glucose metabolism. This modulation is associated with decreased inflammatory gene expression in response to lipopolysaccharide (LPS) stimulation in macrophages .

In Vitro Studies

Research has demonstrated that this compound significantly reduces LPS-induced pro-inflammatory cytokine expression in various cell types. A study conducted on large yellow croaker macrophages revealed that treatment with this compound led to a marked decrease in the mRNA levels of pro-inflammatory genes such as IL-1β, IL-6, IL-8, TNF-α, and COX-2 .

Table 1: Effects of this compound on Pro-inflammatory Cytokines

| Cytokine | Control (LPS) | LPS + this compound | p-value |

|---|---|---|---|

| IL-1β | High | Low | <0.001 |

| IL-6 | High | Low | <0.001 |

| IL-8 | High | Low | <0.001 |

| TNF-α | High | Low | <0.001 |

| COX-2 | High | Low | <0.001 |

In Vivo Studies

This compound has also been evaluated in animal models for its anti-inflammatory effects. In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, administration of this compound significantly alleviated symptoms such as weight loss and colon damage .

Case Study: DSS-Induced Colitis in Mice

Researchers administered this compound at a dosage of 1 mg/kg body weight from days 3 to 6 of the experiment. The results indicated:

- Weight Loss : Reduced compared to control.

- Colon Length : Increased compared to control.

- Macroscopic Score : Improved inflammation scores.

Pharmacological Profile

This compound exhibits a favorable pharmacological profile with high selectivity for FFA4 over other receptors. In comparative studies with other FFA4 agonists like TUG891, this compound demonstrated a moderate potency (IC50 = 0.34 μM) but was effective in eliciting significant biological responses .

Table 2: Potency Comparison of FFA4 Agonists

| Compound | IC50 (μM) |

|---|---|

| TUG891 | 0.16 ± 0.01 |

| This compound | 0.34 ± 0.07 |

| GW9508 | 3.62 ± 0.50 |

属性

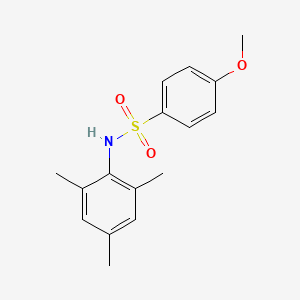

IUPAC Name |

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUAFMNPXPXOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。